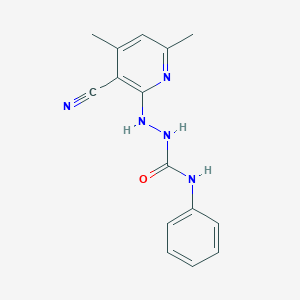
2-(3-cyano-4,6-dimethylpyridin-2-yl)-N-phenylhydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)AMINO]-1-PHENYLUREA is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyano group, dimethylpyridine, and phenylurea moieties
Preparation Methods
The synthesis of 3-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)AMINO]-1-PHENYLUREA typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-cyano-4,6-dimethylpyridine with an appropriate amine to form the intermediate, which is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
3-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)AMINO]-1-PHENYLUREA undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by nucleophiles like amines or thiols.
Scientific Research Applications
3-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)AMINO]-1-PHENYLUREA has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)AMINO]-1-PHENYLUREA involves its interaction with specific molecular targets within cells. The cyano group and dimethylpyridine moiety are believed to play a crucial role in its binding to enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
3-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)AMINO]-1-PHENYLUREA can be compared with other similar compounds, such as:
3-Cyano-4,6-dimethylpyridine: This compound shares the pyridine core but lacks the phenylurea moiety, resulting in different chemical and biological properties.
Phenylurea derivatives: These compounds contain the phenylurea group but may have different substituents on the aromatic ring, leading to variations in their reactivity and applications.
N-Substituted ureas: These compounds have different substituents on the nitrogen atom, which can significantly alter their chemical behavior and biological activity.
Properties
Molecular Formula |
C15H15N5O |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
1-[(3-cyano-4,6-dimethylpyridin-2-yl)amino]-3-phenylurea |
InChI |
InChI=1S/C15H15N5O/c1-10-8-11(2)17-14(13(10)9-16)19-20-15(21)18-12-6-4-3-5-7-12/h3-8H,1-2H3,(H,17,19)(H2,18,20,21) |
InChI Key |
WLDMLCMXUYEEEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NNC(=O)NC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]propanamide](/img/structure/B11507573.png)

![N-[4-(4-chlorophenoxy)phenyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B11507585.png)

![7-(2-hydroxyethyl)-1,3-dimethyl-8-[(4-methylphenyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11507597.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11507599.png)
![ethyl 1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11507602.png)
![(4-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}piperazin-1-yl)(2-chloro-4,5-difluorophenyl)methanone](/img/structure/B11507603.png)
![4-(11,11-Dimethyl-9-oxo-7,8,9,10,11,12-hexahydrobenzo[a][4,7]phenanthrolin-8-yl)-2-methoxyphenyl octanoate](/img/structure/B11507607.png)
![4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B11507614.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11507621.png)
![1'-({4'H-Spiro[cyclopentane-1,3'-isoquinolin]-1'-YL}methyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B11507627.png)
![3-(5-Bromo-2,4-dimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B11507639.png)
![2-(4-{[(3-Ethoxyphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11507652.png)
